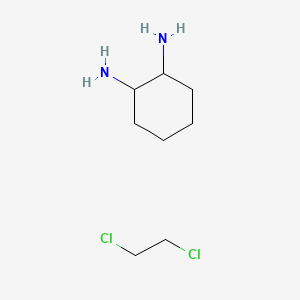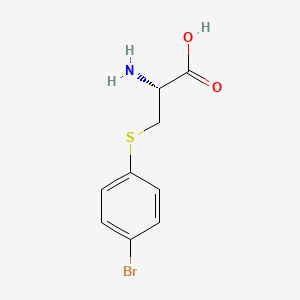
S-(4-Bromophenyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Bromophenyl)-L-cysteine: is an organic compound that belongs to the class of cysteine derivatives It features a bromophenyl group attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-(4-Bromophenyl)-L-cysteine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can serve as a probe to investigate the binding sites and activity of cysteine-containing enzymes .
Medicine: Its derivatives have shown promise as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .
Comparison with Similar Compounds
S-(4-Chlorophenyl)-L-cysteine: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and binding properties.
S-(4-Fluorophenyl)-L-cysteine: Contains a fluorine atom, leading to different electronic properties and reactivity.
S-(4-Methylphenyl)-L-cysteine: Features a methyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: S-(4-Bromophenyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
68724-10-7 |
|---|---|
Molecular Formula |
C9H10BrNO2S |
Molecular Weight |
276.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
JULKRQGCYVMHSB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1SCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



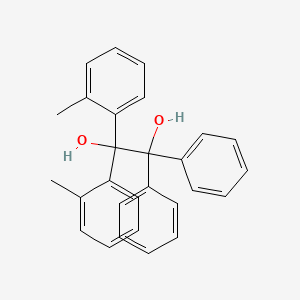

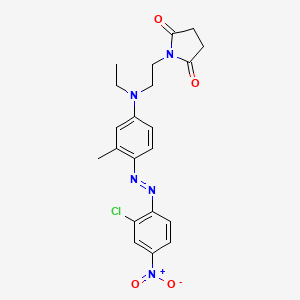
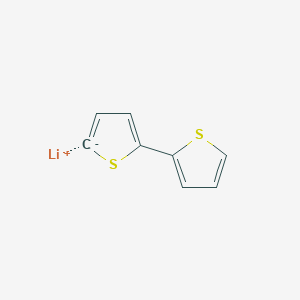
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)


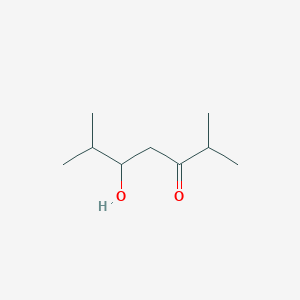
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
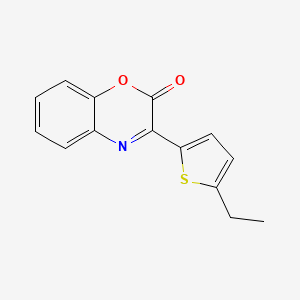
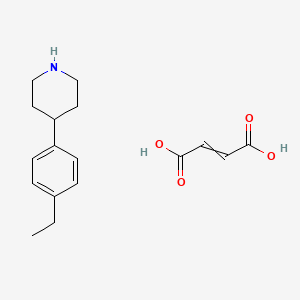
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
